Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol
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Overview
Description
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol is a spirocyclic compound characterized by its unique structure where two rings share a single spiro carbon atom. This compound belongs to the class of spiro heterocycles, which are known for their rigidity and potential biological activities . The inherent structural rigidity of spirocyclic compounds often results in a decrease in conformational entropy penalty during interactions with molecular targets, making them attractive for medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azomethine ylides with olefinic dipolarophiles . Azomethine ylides can be generated in situ from the reaction of isatin with N-methylglycine, phenylglycine, or proline . The reaction conditions often include the use of a base catalyst and heating to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol may involve scalable synthetic routes such as the Corey–Chaykovsky reaction, which utilizes dimethyloxosulfonium methylide to form spiro compounds . This method is advantageous due to its high yield and regioselectivity .
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antiproliferative activities against various cancer cell lines.
Medicine: Explored for its potential as an antioxidant and antimicrobial agent.
Industry: Utilized in the development of new materials with unique mechanical properties.
Mechanism of Action
The mechanism of action of spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol involves its interaction with molecular targets through its rigid spirocyclic structure. This rigidity allows for specific binding to enzymes and receptors, potentially inhibiting their activity . The compound’s antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one derivatives: Known for their antibiotic properties.
Spiro-pyrrolidine derivatives: Exhibited higher antiproliferative activity in certain cancer cell lines.
Spiro-indolone derivatives: Used in the synthesis of bioactive molecules.
Uniqueness
Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1’-cyclopropane]-8-ylmethanol is unique due to its specific spirocyclic structure, which imparts rigidity and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other spiro compounds and contributes to its diverse biological activities .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol |
InChI |
InChI=1S/C10H17NO/c12-8-10-2-1-5-11(10)7-9(6-10)3-4-9/h12H,1-8H2 |
InChI Key |
BIBLKYWBKVEVAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3(CC3)CN2C1)CO |
Origin of Product |
United States |
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